cis-2-Eicosene

Gas Chromatography Kovats Retention Index Isomer Separation

cis-2-Eicosene (IUPAC: (Z)-icos-2-ene, CAS 121909-29-3) is a linear, internal C20 monoolefin bearing a cis-configured double bond between carbons 2 and 3, with molecular formula C20H40 and molecular weight 280.53 g/mol. It belongs to the alkene hydrocarbon class and is distinct from its geometric isomer trans-2-eicosene, the positional isomer 1-eicosene (terminal α-olefin), and the fully saturated analogue n-eicosane.

Molecular Formula C20H40
Molecular Weight 280.5 g/mol
CAS No. 121909-29-3
Cat. No. B12665633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Eicosene
CAS121909-29-3
Molecular FormulaC20H40
Molecular Weight280.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC=CC
InChIInChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3,5H,4,6-20H2,1-2H3/b5-3-
InChIKeyVHMBMZSDFOQAHR-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Eicosene (CAS 121909-29-3): Procurement-Relevant Identity and Class Positioning for C20 Monoolefin Selection


cis-2-Eicosene (IUPAC: (Z)-icos-2-ene, CAS 121909-29-3) is a linear, internal C20 monoolefin bearing a cis-configured double bond between carbons 2 and 3, with molecular formula C20H40 and molecular weight 280.53 g/mol [1]. It belongs to the alkene hydrocarbon class and is distinct from its geometric isomer trans-2-eicosene, the positional isomer 1-eicosene (terminal α-olefin), and the fully saturated analogue n-eicosane. The cis configuration imposes a net dipole moment and a bent molecular geometry that critically differentiate its physicochemical and chromatographic behaviour from trans isomers [2]. cis-2-Eicosene is recognised as a genuine product of Fischer–Tropsch synthesis, appearing alongside 1-olefins and trans-2-olefins in the C20 hydrocarbon fraction [3].

Why Generic C20 Monoolefin Substitution Fails: cis-2-Eicosene (121909-29-3) Differentiation Risks


Substituting cis-2-eicosene with a generic 'C20 monoolefin' or a positional/geometric isomer carries a high risk of functional non-equivalence. The double-bond position and stereochemistry govern key selection-relevant properties: the cis (Z) configuration generates a net molecular dipole that increases boiling point relative to the trans isomer and alters stationary-phase partitioning in gas chromatography [1]. Positional isomers such as 1-eicosene exhibit entirely different reactivity profiles as terminal α-olefins, favouring polymerisation and hydroformylation pathways that are not accessible to internal 2-alkenes. In biological systems, the cis-2 versus trans-11 positional shift in the corresponding eicosenoic acid changes inhibitory potency against Mycobacterium tuberculosis PtpA by more than 3-fold (IC50 8.20 µM vs. 27.97 µM) [2]. These differences are quantifiable and preclude casual inter-change of in-class compounds without experimental re-validation.

cis-2-Eicosene (121909-29-3): Quantified Comparator-Based Evidence for Scientific Selection


Gas Chromatographic Kovats Retention Index: cis-2-Eicosene vs. trans-2-Eicosene vs. 1-Eicosene on DB-5

On a nonpolar DB-5 capillary column, (Z)-2-eicosene elutes with a Kovats retention index (RI) of 2022, whereas its geometric isomer (E)-2-eicosene elutes at RI 2007, and the positional isomer 1-eicosene elutes at RI 1990 [1][2][3]. All three values originate from the same stationary phase (DB-5) and are sourced from peer-reviewed GC-MS studies of Fischer-Tropsch synthesis products by Zaikin and Borisov (2002) and essential oil analyses by Jantan et al. (2005). The 15-unit difference between Z and E isomers is analytically significant for peak assignment and purity verification.

Gas Chromatography Kovats Retention Index Isomer Separation Fischer-Tropsch Product Analysis

Biological Inhibitory Potency: cis-2-Eicosenoic Acid vs. trans-2-Eicosenoic Acid vs. trans-11-Eicosenoic Acid Against Mtb PtpA

In an enzymatic assay using heterologously expressed Mycobacterium tuberculosis protein tyrosine phosphatase A (Mtb PtpA), cis-2-eicosenoic acid inhibited PtpA activity with an IC50 of 8.20 µM, demonstrating stronger inhibition than its geometric isomer trans-2-eicosenoic acid (IC50 = 11.26 µM, a 1.37-fold difference) and markedly stronger than the positional isomer trans-11-eicosenoic acid (IC50 = 27.97 µM, a 3.41-fold difference) [1]. These data were generated in a single study under identical assay conditions (p-nitrophenyl phosphate substrate, absorbance measured at 410 nm, IC50 calculated using Prism 7). Note: this evidence pertains to the eicosenoic fatty acid derivative, not the hydrocarbon itself; the hydrocarbon cis-2-eicosene may serve as a synthetic precursor to the corresponding fatty acid.

Tuberculosis Drug Discovery Protein Tyrosine Phosphatase A IC50 Eicosenoic Acid Isomers

Physicochemical Property Divergence: Boiling Point and Melting Point Trends for cis-2-Alkenes vs. trans-2-Alkenes

For linear 2-alkenes, cis isomers consistently exhibit higher boiling points and lower melting points than trans isomers due to the net dipole moment in the cis configuration, which enhances intermolecular dipole-dipole attraction in the liquid phase while disrupting solid-state crystal packing [1]. This is a general class-level principle experimentally validated across the homologous series. For the C20 pair specifically, trans-2-eicosene (CAS 42448-85-1) has an estimated boiling point of 333.24 °C and a melting point of 24.06 °C . Based on the established cis/trans trend, cis-2-eicosene is expected to have a boiling point several degrees higher (consistent with the vendor-reported range of 340–350 °C, though this value is not independently verified in a peer-reviewed source) and a melting point below that of the trans isomer. Direct experimental determination of the cis-2-eicosene melting point and boiling point from an authoritative database is not currently available, representing an evidence gap.

Boiling Point Melting Point cis-trans Isomerism Physical Chemistry of Alkenes

Thermodynamic Stability: cis-2-Alkenes Are Destabilised Relative to trans-2-Alkenes by Steric Strain

cis-2-alkenes are thermodynamically less stable than their trans counterparts due to steric repulsion between the two alkyl substituents forced into proximity on the same side of the double bond. For 2-butene, the quantifiable energy difference is 2.8 kJ/mol in favour of the trans isomer [1]. This steric destabilisation is a general feature of all cis-2-alkenes including cis-2-eicosene, and it has measurable consequences: cis-2-eicosene is the higher-energy species and may undergo acid-catalysed or thermally driven isomerisation to the trans isomer under certain conditions [2]. While the exact ΔΔG for the C20 pair has not been experimentally determined, the class-level destabilisation of cis relative to trans is invariant across the homologous series, informing both storage recommendations (protection from strong acids and elevated temperatures) and reaction design where stereoretention is critical.

Thermodynamic Stability Steric Strain Isomerisation Energy Alkene Chemistry

cis-2-Eicosene as a Distinct Product Class in Fischer-Tropsch Synthesis: Differentiated from 1-Olefins and trans-2-Olefins

In Fischer-Tropsch synthesis (FTS), the linear olefin product fraction comprises three chemically and analytically distinct sub-classes: 1-olefins, trans-2-olefins, and cis-2-olefins, the latter including cis-2-eicosene in the C20 range [1]. These three olefin types are not produced in identical ratios and their relative abundance serves as a 'fingerprint' of the catalyst formulation (Co, Fe, or Ru on various supports) [2]. Importantly, cis-2-olefins are not interchangeable with 1-olefins for downstream applications: 1-olefins (α-olefins) are terminal alkenes suitable for polymerisation and hydroformylation, whereas internal cis-2-olefins exhibit distinct reactivity in metathesis, isomerisation, and electrophilic addition [3]. The presence and quantitation of cis-2-eicosene specifically can be used to probe the FTS mechanism and to authenticate the synthetic origin of hydrocarbon mixtures.

Fischer-Tropsch Synthesis Product Selectivity cis-2-Olefin Synthetic Fuel Fingerprinting

Best-Fit Research and Industrial Application Scenarios for cis-2-Eicosene (121909-29-3) Based on Quantified Evidence


GC-MS Reference Standard for Isomer-Specific Identification in Fischer-Tropsch Product Analysis

The Kovats retention index of 2022 on DB-5 provides an unambiguous chromatographic signature distinguishing cis-2-eicosene from trans-2-eicosene (RI 2007) and 1-eicosene (RI 1990) [1]. Procure cis-2-eicosene as a certified reference standard for GC-MS method development, retention time locking, and isomer-specific quantitation in complex synthetic fuel matrices. The 15-index-unit separation from the E isomer ensures confident peak assignment without reliance on mass spectral deconvolution alone.

Synthetic Precursor for cis-2-Eicosenoic Acid in Tuberculosis Drug Discovery Research

cis-2-Eicosenoic acid inhibits Mtb PtpA with an IC50 of 8.20 µM, representing a 1.37-fold potency advantage over trans-2-eicosenoic acid (IC50 11.26 µM) and a 3.41-fold advantage over trans-11-eicosenoic acid (IC50 27.97 µM) [2]. cis-2-Eicosene can serve as a synthetic intermediate for preparing the corresponding cis-2-eicosenoic acid via oxidation or carboxylation routes. Researchers should verify stereochemical fidelity post-synthesis, as the cis configuration is both the biologically active form and the thermodynamically metastable isomer requiring careful handling.

Model Substrate for Internal cis-Alkene Reactivity Studies in Catalysis

cis-2-Eicosene is employed as a model compound for studying alkene reaction mechanisms including hydrogenation, oxidation, and polymerisation . Its internal cis double bond provides a defined stereochemical probe: reaction outcomes (retention vs. inversion of configuration) can be monitored by the Kovats retention index shift upon conversion. The C20 chain length offers sufficient boiling point to enable liquid-phase catalytic studies at elevated temperatures, while the cis geometry introduces the steric and electronic effects relevant to more complex natural and synthetic internal olefins.

Physicochemical Reference for cis/trans Isomer Property Benchmarking

Although direct peer-reviewed measurements of cis-2-eicosene boiling point and melting point are absent from authoritative databases, the established class-level principle that cis-2-alkenes boil higher and melt lower than trans isomers [3] makes this compound a useful subject for fundamental thermophysical property determination. Laboratories equipped with differential scanning calorimetry and ebulliometry can generate the missing reference data, contributing to the curated databases (NIST, DIPPR) while benchmarking lot-to-lot purity. Procurement specifications should explicitly request isomer purity ≥ 98% (cis) and exclusion of trans-2-eicosene contamination to ensure valid property measurements.

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